molecular formula C21H27NO5S B7456543 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate

2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate

Cat. No.: B7456543
M. Wt: 405.5 g/mol
InChI Key: ZDKSQJMSGMXCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate, also known as APS, is a chemical compound that has been widely used in scientific research. It is a sulfonated derivative of the nonsteroidal anti-inflammatory drug, Naproxen. APS is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents. It has been used in various research studies due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes.

Mechanism of Action

2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate inhibits the activity of COX enzymes by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate in lab experiments is its ability to selectively inhibit COX-2 enzymes, which are involved in inflammation and pain, without affecting COX-1 enzymes, which are involved in the production of prostaglandins that protect the stomach lining. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate. One area of research is the development of new analogs of this compound that have improved solubility and bioavailability. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, this compound could be used as a starting point for the development of new drugs for the treatment of inflammation, pain, and cancer.

Synthesis Methods

2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate can be synthesized through a multi-step process starting with the reaction of 2-acetamidophenol with tert-butyl bromide to form 2-acetamido-5-tert-butylphenol. This intermediate is then reacted with propyl magnesium bromide to form 2-acetamido-5-tert-butyl-2-propoxyphenol. Finally, the sulfonation of the phenol group is carried out using chlorosulfonic acid to form this compound.

Scientific Research Applications

2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been used in various scientific research studies due to its ability to inhibit the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound has been shown to have anti-inflammatory and analgesic effects.

Properties

IUPAC Name

(2-acetamidophenyl) 5-tert-butyl-2-propoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-6-13-26-19-12-11-16(21(3,4)5)14-20(19)28(24,25)27-18-10-8-7-9-17(18)22-15(2)23/h7-12,14H,6,13H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKSQJMSGMXCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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